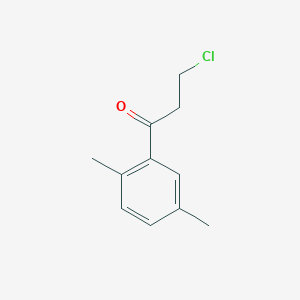
3-Methyl-2,2',4,4',6,6'-hexanitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is a highly nitrated organic compound known for its energetic properties It is a derivative of biphenyl, where six nitro groups are attached to the biphenyl core, along with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl typically involves the nitration of 3-methylbiphenyl. The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl core.
Industrial Production Methods
Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where temperature, concentration, and reaction time are meticulously controlled to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct biological applications.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Primarily used in the development of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective component in explosive formulations. The molecular targets and pathways involved are primarily related to its energetic properties and the rapid release of energy.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’,6,6’-Hexanitrobiphenyl: Similar structure but without the methyl group.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): Another highly nitrated compound with different structural properties.
1,3,5-Trinitrobenzene: A simpler nitrated aromatic compound.
Uniqueness
3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is unique due to the presence of the methyl group, which can influence its reactivity and stability. The combination of six nitro groups and a methyl group makes it a compound of interest for specific energetic applications where tailored reactivity is required.
Propiedades
Número CAS |
14185-47-8 |
|---|---|
Fórmula molecular |
C13H6N6O12 |
Peso molecular |
438.22 g/mol |
Nombre IUPAC |
2-methyl-1,3,5-trinitro-4-(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C13H6N6O12/c1-5-7(15(22)23)4-10(18(28)29)12(13(5)19(30)31)11-8(16(24)25)2-6(14(20)21)3-9(11)17(26)27/h2-4H,1H3 |
Clave InChI |
CVLUAEOKKBTXJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


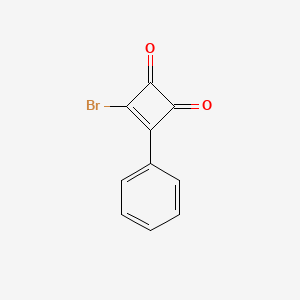
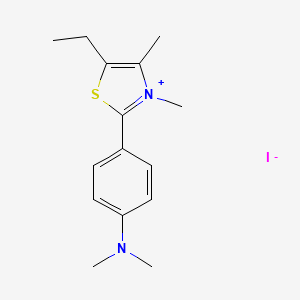
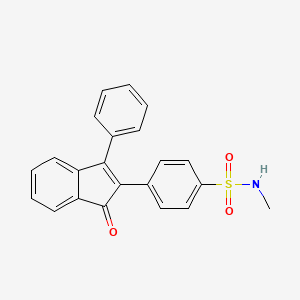


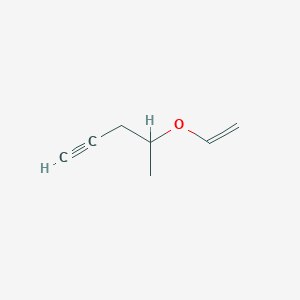
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
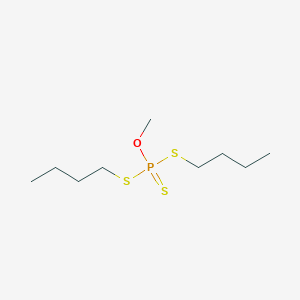

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)

